N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-10-3-4-11(16)14(10)6-8-18-7-5-13-12(17)9-1-2-9/h9H,1-8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWKTHMCQVSPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 311.36 g/mol
- CAS Number : 2034538-61-7
- SMILES Notation : O=C(c1scnc1C)NCCOCCN1C(=O)CCC1=O
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of specific enzyme pathways and receptor interactions, particularly in the context of antithrombotic activity and potential anti-cancer effects.
Antithrombotic Activity
A notable area of research involves the compound's potential as an antithrombotic agent. It is thought to inhibit Factor Xa (FXa), a crucial enzyme in the coagulation cascade. In vitro studies have demonstrated that derivatives of this compound can effectively reduce thrombus formation in animal models, indicating its therapeutic potential in managing thromboembolic disorders .
Anti-Cancer Properties
Emerging studies suggest that this compound may exhibit anti-cancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:
Structural Analogues with Cyclopropane Cores
Compound 1: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Core : Cyclopropane carboxamide.
- Substituents: A phenyl group at C1, a 4-methoxyphenoxy group at C2, and diethylamide at the carboxamide.
- Synthesis: Prepared via phenol coupling to a cycloprop-2-ene precursor, yielding a diastereomeric mixture (dr 23:1) with 78% yield .
- Key Differences : Lacks the NHS ester group and ethoxyethyl linker, reducing its utility in conjugation chemistry.
Compound 2 : N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide (Target)
- Core : Cyclopropane carboxamide.
- Substituents : Ethoxyethyl linker terminating in an NHS ester.
- Utility : Designed for bioconjugation due to the NHS group’s reactivity with amines.
NHS-Ester-Containing Derivatives
Compound 3 : Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ()
- Core : Fullerene (C60) malonate.
- Linker : Extended ethoxyethoxyethyl chain with NHS ester termini.
- Synthesis : Activated using NHS and DCC, a standard method for forming stable conjugates .
- Comparison: Shares the NHS ester’s reactivity but differs in the core (C60 vs. cyclopropane), impacting applications (e.g., nanotechnology vs. small-molecule drug design).
Ethoxyethyl-Linked Phosphonothiolates
Compound 4: O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide ()
- Core: Phosphonothiolate.
- Substituents : Ethoxyethyl chain with a trimethylammonium group.
- Comparison : Ethoxyethyl chain is structurally analogous but lacks the cyclopropane and NHS ester, resulting in divergent reactivity and toxicity profiles.
Comparative Data Table
Q & A
Q. What methodologies address reproducibility challenges in synthesizing this compound across laboratories?
- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and validate purity via inter-laboratory ring trials. Publish detailed protocols with critical quality attributes (CQAs), including R values (e.g., 0.19 in hexanes/EtOAc 5:1) and diastereomeric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
